molecular formula C15H15N3OS B2596156 N-(cyanomethyl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1376318-61-4

N-(cyanomethyl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No. B2596156
CAS RN: 1376318-61-4
M. Wt: 285.37
InChI Key: UYDVPUJNHXYJJZ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide, also known as CTM-3, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTM-3 belongs to the thiazole family of compounds, which are known for their diverse biological activities.

Mechanism Of Action

The mechanism of action of N-(cyanomethyl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(cyanomethyl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-(cyanomethyl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and antitumor activities, it has also been shown to possess antioxidant and neuroprotective properties. N-(cyanomethyl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide has been shown to protect against oxidative stress-induced damage in neuronal cells and to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using N-(cyanomethyl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide in lab experiments is its versatility. It has been shown to exhibit a wide range of biological activities, making it a useful tool for studying various physiological processes. However, one limitation of using N-(cyanomethyl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(cyanomethyl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of various inflammatory and neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(cyanomethyl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide and to identify its molecular targets. Finally, there is potential for the development of new analogs of N-(cyanomethyl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide with improved solubility and potency.

Synthesis Methods

The synthesis of N-(cyanomethyl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide involves the reaction of 2,4-dimethylbenzaldehyde, malononitrile, and 2-amino-4-methylthiazole in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition, resulting in the formation of N-(cyanomethyl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide.

Scientific Research Applications

N-(cyanomethyl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

properties

IUPAC Name

N-(cyanomethyl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-9-4-5-12(10(2)8-9)15-18-11(3)13(20-15)14(19)17-7-6-16/h4-5,8H,7H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDVPUJNHXYJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=C(S2)C(=O)NCC#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide

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